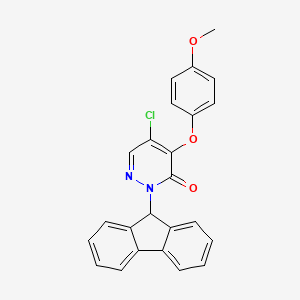

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one

Übersicht

Beschreibung

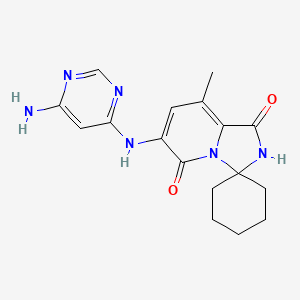

CYM 50769 ist ein nicht-peptidischer selektiver Antagonist des Neuropeptid-B- und -W-Rezeptors 1 (NPBWR1, auch bekannt als GPR7). Es hat eine Hemmkonzentration (IC50) von 0,12 Mikromolar. Diese Verbindung ist bekannt für ihre hohe Selektivität gegenüber einer breiten Palette von Off-Targets mit pharmazeutischer Relevanz .

Herstellungsmethoden

Die Synthese von CYM 50769 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden für CYM 50769 sind nicht weit verbreitet, würden aber wahrscheinlich die Skalierung der Laborsyntheseprozesse, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie umfassen .

Wissenschaftliche Forschungsanwendungen

CYM 50769 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von Neuropeptidrezeptoren zu untersuchen.

Biologie: CYM 50769 wird verwendet, um die Rolle von Neuropeptiden B und W in verschiedenen biologischen Prozessen zu untersuchen, einschließlich Zellproliferation und -differenzierung.

Medizin: Die Forschung an CYM 50769 trägt zum Verständnis der potenziellen therapeutischen Anwendungen von Neuropeptidrezeptor-Antagonisten bei der Behandlung von Krankheiten wie Fettleibigkeit, Angstzuständen und Schmerzen bei.

Industrie: CYM 50769 kann bei der Entwicklung neuer Pharmazeutika eingesetzt werden, die auf Neuropeptidrezeptoren abzielen .

Wirkmechanismus

CYM 50769 entfaltet seine Wirkungen durch selektive Bindung und Antagonisierung des Neuropeptid-B- und -W-Rezeptors 1 (NPBWR1). Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulierung des Appetits, die Stressantwort und die Schmerzempfindung. Durch die Hemmung der Aktivierung von NPBWR1 kann CYM 50769 diese Prozesse modulieren und ist somit ein wertvolles Werkzeug zur Untersuchung der zugrunde liegenden Mechanismen dieser physiologischen Reaktionen .

Wirkmechanismus

Target of Action

CYM 50769, also known as “5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one” or “ML250”, is a non-peptidic selective antagonist of Neuropeptides B and W Receptor 1 (NPBWR1) . NPBWR1, also known as GPR7, is a G protein-coupled receptor .

Mode of Action

CYM 50769 interacts with NPBWR1 and inhibits the activation of this receptor . It has been shown to attenuate the NPW-23-induced cell proliferation in ATDC5 cells . The IC50 value of CYM 50769 is 0.12 µM , indicating its high potency in antagonizing NPBWR1.

Biochemical Pathways

Given that npbwr1 is involved in g protein-coupled receptor signaling pathway , it can be inferred that CYM 50769 may influence this pathway

Pharmacokinetics

The solubility of the compound in dmso is reported to be 100 mg/ml , which may impact its bioavailability

Result of Action

CYM 50769 has been shown to attenuate the NPW-23-induced cell proliferation in ATDC5 cells in a dose-dependent manner . This suggests that the compound may have potential applications in conditions where the regulation of cell proliferation is necessary.

Biochemische Analyse

Biochemical Properties

CYM 50769 interacts with the NPBWR1, a G protein-coupled receptor . It can attenuate the NPW-23-induced cell proliferation in ATDC5, a cell line used in research . This suggests that CYM 50769 may interact with enzymes and proteins involved in cell proliferation .

Cellular Effects

In cellular processes, CYM 50769 has been observed to influence cell function by attenuating cell proliferation .

Molecular Mechanism

The molecular mechanism of CYM 50769 involves its role as an antagonist of NPBWR1 . It may exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and possible changes in gene expression .

Vorbereitungsmethoden

The synthesis of CYM 50769 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for CYM 50769 are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

CYM 50769 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile die Abgangsgruppen im Molekül ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und spezifische Temperatur- und Druckbedingungen, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

CYM 50769 ist einzigartig in seiner hohen Selektivität und Potenz als Antagonist des Neuropeptid-B- und -W-Rezeptors 1. Ähnliche Verbindungen umfassen:

CYM 250: Ein weiterer nicht-peptidischer Antagonist von NPBWR1, jedoch mit unterschiedlichen Strukturmerkmalen und Potenz.

ML250: Eine Verbindung mit ähnlichen antagonistischen Eigenschaften, die sich jedoch in ihrer chemischen Struktur und Selektivitätsprofil unterscheidet.

Die Einzigartigkeit von CYM 50769 liegt in seiner spezifischen Bindungsaffinität und Selektivität für NPBWR1, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht, die auf diesen Rezeptor abzielen .

Eigenschaften

IUPAC Name |

5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVSQUYCVUHYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421365-63-0 | |

| Record name | 1421365-63-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?

A1: CYM50769 acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, CYM50769 appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].

Q2: Are there any studies demonstrating the efficacy of CYM50769 in models of depression?

A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of CYM50769. For instance, microinjection of CYM50769 directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].

Q3: Has the structure of CYM50769 been characterized, and is there any information available on its structure-activity relationship (SAR)?

A3: While the provided abstracts do not offer detailed structural characterization data for CYM50769, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

Q4: What are the potential advantages of CYM50769 compared to currently available antidepressants?

A4: The research suggests that CYM50769 may offer several potential advantages over existing antidepressants:

- Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, CYM50769 demonstrated rapid antidepressant-like activity in preclinical models [].

- Sustained Effects: A single administration of CYM50769 was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)